[2-(Furan-2-yl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
[2-(2-FURYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE: is a complex organic compound that features a quinoline and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-FURYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Piperazine Derivative Formation: The piperazine ring is typically formed by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the quinoline and furan moieties with the piperazine derivative under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[2-(2-FURYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the piperazine moiety can be reduced to an amine.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
[2-(2-FURYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of [2-(2-FURYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-furyl[4-(1H-indol-4-yl)piperazino]methanone
- 2-(2-FURYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
- [2-(2-FURYL)-4-QUINOLYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE features a unique combination of quinoline and piperazine moieties, which is not commonly found in other similar compounds. This unique structure may contribute to its distinct biological activities and potential applications in various fields.
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H20N4O4/c29-24(27-13-11-26(12-14-27)17-7-9-18(10-8-17)28(30)31)20-16-22(23-6-3-15-32-23)25-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2 |
InChI Key |
NIJRKTLUUAAURD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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